Z-His-Lys(Boc)-OH
Description
Contextualization of Protected Amino Acids and Dipeptides in Modern Peptide Synthesis
The chemical synthesis of peptides is a systematic process that involves the sequential coupling of amino acids to form a polypeptide chain. powdersystems.com Amino acids, by their nature, possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). altabioscience.com Many also have reactive side chains (e.g., the amino group in lysine (B10760008) or the imidazole (B134444) ring in histidine). biosynth.com If these groups are not masked, attempts to form a specific peptide bond would result in a mixture of unwanted side reactions, including self-polymerization. altabioscience.combiosynth.com
To overcome this challenge, peptide chemists employ protecting groups (PGs), which are temporary modifications that block these reactive sites. biosynth.comiris-biotech.de The alpha-amino group of an incoming amino acid is protected to ensure it selectively forms a peptide bond with the free carboxyl group of the growing peptide chain. altabioscience.compeptide.com Similarly, reactive side chains must be protected throughout the synthesis to prevent branching or other undesired modifications. biosynth.compeptide.com This use of protecting groups is fundamental to achieving high yields and purity in the final peptide product. altabioscience.com
Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R. Bruce Merrifield. powdersystems.com In SPPS, the first amino acid is anchored to an insoluble resin support, and the peptide chain is elongated through a series of coupling and deprotection cycles. powdersystems.compeptide.com This technique relies on a ready supply of amino acids where the alpha-amino group and any reactive side chains are appropriately protected. peptide.com
In some cases, instead of adding single amino acids one by one, a pre-formed, protected dipeptide like Z-His-Lys(Boc)-OH is used. Incorporating dipeptide units can be an effective strategy to improve the efficiency and outcome of synthesizing "difficult sequences" that may be prone to aggregation or side reactions, such as aspartimide formation or diketopiperazine formation, during the stepwise elongation process. ub.edu
Strategic Importance of Orthogonal Protecting Group Combinations (Z and Boc) in this compound
The success of a complex peptide synthesis often hinges on the concept of "orthogonality". peptide.com An orthogonal protection scheme involves the use of multiple protecting groups that can be removed under distinct chemical conditions, without affecting the other groups present in the molecule. iris-biotech.deiris-biotech.de This allows for the selective deprotection of a specific functional group at a desired stage of the synthesis. iris-biotech.de
The compound this compound is a prime example of this strategy, utilizing the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group.
The Benzyloxycarbonyl (Z or Cbz) group is typically used to protect α-amino groups. peptide.com It is stable under the mildly acidic or basic conditions used in other deprotection steps but can be removed using strong acids or, more commonly, through catalytic hydrogenation (e.g., H₂/Pd). peptide.compeptide.com In the context of a Boc-based synthesis strategy, the Z group is considered a "permanent" or semi-permanent side-chain or N-terminal protecting group. peptide.com
The tert-Butyloxycarbonyl (Boc) group is widely used as a temporary protecting group for α-amino groups in one of the major SPPS strategies (Boc/Bzl chemistry). peptide.compeptide.com It is labile to moderate acids, such as trifluoroacetic acid (TFA), which allows for its removal at each cycle of peptide chain elongation without disturbing more acid-stable, benzyl-based side-chain protecting groups. peptide.compeptide.com
In the structure of this compound, the N-terminal α-amino group of the histidine residue is protected by the Z group, while the ε-amino group on the side chain of the lysine residue is protected by the Boc group. This arrangement is strategically significant. The Boc group on the lysine side chain can be selectively removed using acidolysis (e.g., TFA), leaving the Z-protected N-terminus of the dipeptide intact. This orthogonality is crucial for synthetic routes that may require modification of the lysine side chain while the N-terminus remains blocked, or for its use as a building block in fragment condensation, where the N-terminal Z group will be removed at a later stage of the synthesis. iris-biotech.depeptide.com The combination of Boc and Z (or Bzl) groups is a cornerstone of many peptide synthesis strategies, although they are sometimes considered "quasi-orthogonal" because both are acid-labile, albeit to different extents. biosynth.compeptide.com
Table 1: Comparison of Z and Boc Protecting Groups
| Feature | Benzyloxycarbonyl (Z) | tert-Butyloxycarbonyl (Boc) |
| Abbreviation | Z, Cbz | Boc |
| Typical Use | N-terminal protection, Side-chain protection (e.g., Lysine) peptide.com | N-terminal protection, Side-chain protection (e.g., Lysine, Histidine) peptide.compeptide.com |
| Stability | Stable to mild acids and bases. peptide.com | Stable to bases and catalytic hydrogenation. peptide.com |
| Cleavage Conditions | Catalytic hydrogenation (e.g., H₂/Pd), Strong acids (e.g., HBr/AcOH, HF). peptide.compeptide.com | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA). peptide.compeptide.com |
| Role in Orthogonality | Considered a "permanent" or semi-permanent group in Boc-SPPS, removable under conditions that do not affect Boc. peptide.com | Considered a "temporary" group in Boc-SPPS, removed at each synthesis cycle. peptide.com |
Structure
2D Structure
Properties
CAS No. |
252573-91-4 |
|---|---|
Molecular Formula |
C25H35N5O7 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C25H35N5O7/c1-25(2,3)37-23(34)27-12-8-7-11-19(22(32)33)29-21(31)20(13-18-14-26-16-28-18)30-24(35)36-15-17-9-5-4-6-10-17/h4-6,9-10,14,16,19-20H,7-8,11-13,15H2,1-3H3,(H,26,28)(H,27,34)(H,29,31)(H,30,35)(H,32,33)/t19-,20-/m0/s1 |
InChI Key |
XVRBYXUFMBHJOI-PMACEKPBSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
sequence |
HX |
Origin of Product |
United States |
Advanced Applications of Z His Lys Boc Oh As a Building Block in Peptide and Peptidomimetic Synthesis
Incorporation of Z-His-Lys(Boc)-OH into Complex Peptide Architectures
The unique protection scheme of this compound facilitates its seamless integration into complex peptide structures. The Z group on the histidine residue provides stable N-terminal protection that is readily removable by hydrogenolysis, a method compatible with many other protecting groups used in peptide synthesis. peptide.comthieme-connect.de The Boc group on the lysine (B10760008) side chain offers acid-labile protection, which allows for selective deprotection and further modification. peptide.compeptide.com This orthogonality is crucial when synthesizing peptides with multiple reactive side chains, preventing unwanted side reactions. biosynth.com
In solid-phase peptide synthesis (SPPS), the free carboxyl group of this compound allows for its direct coupling to a resin-bound amino acid or peptide chain. peptide.com Conversely, in solution-phase synthesis, it can be activated for coupling to the N-terminus of another peptide fragment. thieme-connect.de The presence of the bulky Z and Boc groups can also influence the conformational properties of the resulting peptide, a factor that can be exploited in the design of peptidomimetics with specific secondary structures.
Segment Condensation Strategies Employing this compound
Segment condensation is a powerful strategy for the synthesis of large peptides and proteins, involving the coupling of pre-synthesized peptide fragments. This compound is particularly well-suited for this approach. A protected dipeptide like this compound can serve as a key component in the preparation of larger protected peptide fragments. google.com
For instance, a fragment such as Boc-Leu-His-Lys(X1)-OH, where X1 could be a Z or similar protecting group, has been used in the liquid-phase synthesis of calcitonin. google.com The strategy involves the stepwise coupling of Boc-protected amino acids to create smaller fragments, which are then condensed to form the final peptide. google.com The Z group's stability to the conditions used for Boc removal (mild acid) and the Boc group's stability to the conditions for Z group removal (hydrogenolysis) are critical for the success of such convergent syntheses. peptide.comthieme-connect.de
The choice of coupling method is also important. While methods like DCC/HOBT have been used, the azide (B81097) method for segment condensation is often preferred to minimize racemization, a common side reaction in peptide synthesis. thieme-connect.demdpi.com The use of pre-formed dipeptide units like this compound can help to reduce the number of coupling steps and potential for side reactions during the assembly of large, complex peptides.
| Strategy | Description | Key Advantages of this compound | Example Application |
| Stepwise Synthesis | Amino acids are added one by one to a growing peptide chain. | Provides a pre-protected dipeptide unit, simplifying the process. medchemexpress.com | Synthesis of thymosin fragments. medchemexpress.com |
| Segment Condensation | Pre-synthesized peptide fragments are coupled together. | The orthogonal Z and Boc groups allow for selective deprotection and coupling of fragments. thieme-connect.degoogle.com | Liquid-phase synthesis of calcitonin. google.com |
Rational Design of Peptides and Peptidomimetics Utilizing this compound
In the design of antimicrobial peptides, for example, the strategic placement of cationic residues like lysine and hydrophobic residues is crucial for their activity. asm.orgmdpi.com By incorporating this compound, a designer can introduce a defined His-Lys motif. After synthesis, the Boc group on the lysine can be removed to reveal a primary amine, which can be further modified to fine-tune the peptide's properties. peptide.com
Furthermore, the design of altered peptide ligands for modulating T-cell responses in autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) has involved the synthesis of peptide analogs with specific amino acid substitutions. researchgate.netmdpi.com The use of building blocks like Fmoc-Lys(Boc)-OH in the solid-phase synthesis of these peptides highlights the importance of orthogonally protected amino acids in constructing such rationally designed molecules. researchgate.netmdpi.com this compound provides a similar level of control for introducing histidine and lysine residues in a single step.
Role in the Synthesis of Branched and Cyclic Peptide Systems
The synthesis of branched and cyclic peptides often requires orthogonally protected amino acids to allow for site-specific modifications and cyclization. sigmaaldrich.com The lysine residue in this compound, with its protected ε-amino group, is a key feature for creating such complex architectures.
For branched peptides, the ε-amino group of the lysine, once deprotected, can serve as an anchor point for the synthesis of a second peptide chain. sigmaaldrich.comacs.org This is achieved by keeping the α-amino group of the main chain protected while selectively deprotecting the lysine side chain. peptide.com
In the synthesis of cyclic peptides, the lysine side chain can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide sequence. This is a common strategy for constraining the peptide's conformation, which can lead to increased stability and biological activity. researchgate.net The synthesis of cyclic altered peptide ligands for MOG35–55, for instance, has utilized Fmoc-Lys(Mtt)-OH, where the Mtt group is an orthogonal protecting group that can be removed under specific conditions to allow for cyclization on the resin. mdpi.com Similarly, the Boc group on this compound can be selectively removed to facilitate cyclization. peptide.com
| Peptide Architecture | Role of Lysine Side Chain | Relevant Protecting Group Strategy |
| Branched Peptides | Serves as an attachment point for a second peptide chain. sigmaaldrich.com | Orthogonal protection of α-amino and ε-amino groups (e.g., Z and Boc). peptide.com |
| Cyclic Peptides | Forms a lactam bridge with a carboxylic acid to create a cyclic structure. researchgate.net | Selective deprotection of the lysine side chain to allow for on-resin or solution-phase cyclization. mdpi.com |
Strategies for Post-Synthetic Modification and Bioconjugation via Lysine's ε-Amino Group
The ε-amino group of lysine is a versatile handle for the post-synthetic modification and bioconjugation of peptides. The Boc protecting group on the lysine in this compound is ideal for this purpose as it is stable during peptide synthesis but can be readily removed at the end to expose the reactive amine. peptide.compeptide.com
Once deprotected, the lysine side chain can be modified in numerous ways:
Alkylation: Introducing alkyl groups to modify the charge and hydrophobicity of the peptide. nih.gov
Acylation: Attaching various molecules, including fatty acids for lipidation or reporter groups.
Bioconjugation: Linking the peptide to other molecules such as fluorescent dyes, chelating agents for radionuclides, or larger biomolecules like proteins. rsc.orgbeilstein-journals.org This is a key strategy for creating targeted therapeutics and diagnostic agents. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions represent an advanced method for post-synthetic modification, enabling the functionalization of aromatic side chains. ntu.ac.ukchinesechemsoc.org While this typically targets residues like phenylalanine or tryptophan, the principle of site-selective modification is central. The lysine side chain in this compound provides a reliable and chemoselective site for a wide range of modifications using well-established bioconjugation chemistries. rsc.org
The development of fluorescently-labeled chelating peptide conjugates, for example, has utilized lysine derivatives with orthogonal protecting groups to allow for the sequential attachment of a chelating core and a fluorescent probe. beilstein-journals.org
Analytical and Characterization Methodologies for Z His Lys Boc Oh and Its Synthetic Intermediates
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic methods are fundamental in both monitoring the progress of the synthesis of Z-His-Lys(Boc)-OH and in purifying the final product to the required specifications.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for determining the purity of this compound and related peptide compounds. bachem.comjpt.comgyrosproteintechnologies.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile, often with additives like trifluoroacetic acid (TFA) or formic acid. nih.govrsc.orgrsc.org This technique effectively separates the target peptide from impurities, which may include deletion sequences, products with remaining protecting groups, or by-products from side reactions. jpt.com
The purity is quantified by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area detected at a specific UV wavelength, commonly 210–220 nm where the peptide bond absorbs. bachem.comgyrosproteintechnologies.com For peptides containing aromatic residues like the Z-group in this compound, detection at wavelengths around 260 nm can also be employed. rsc.org The high sensitivity and resolving power of HPLC make it an indispensable tool for final purity verification, with typical purity requirements for synthetic peptides often exceeding 95% or even 98%. jpionline.orgsci-hub.se
Table 1: Representative HPLC Parameters for Protected Peptide Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18, e.g., Kinetex®, Vydac, Sunfire | rsc.orgrsc.orgresearchgate.net |
| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid | nih.govrsc.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid | nih.govrsc.org |
| Gradient | Linear gradient, e.g., 5% to 90% B over 20-60 min | nih.govresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min for analytical columns | nih.govrsc.org |
| Detection | UV at 210-220 nm or 260 nm | bachem.comrsc.org |
Thin-Layer Chromatography (TLC) in Synthesis Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time during the synthesis of protected peptides like this compound. bachem.compatsnap.comthieme.de By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at various time points and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. advion.comamazonaws.com
The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. bachem.com For instance, a successful coupling reaction would show the disappearance of the starting amino acid spot and the appearance of a new spot corresponding to the dipeptide. advion.com Visualization is often achieved using UV light (for compounds with a UV chromophore like the Z-group) or by staining with reagents like ninhydrin, which detects free amino groups. bachem.compatsnap.com
Spectroscopic Techniques for Structural Elucidation
Once purified, the structural identity of this compound must be unequivocally confirmed. Spectroscopic methods provide detailed information about the molecular structure, connectivity, and mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including protected peptides. rsc.orgdoi.org Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are employed to confirm the structure of this compound.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Characteristic chemical shifts (δ) are expected for the protons of the histidine and lysine (B10760008) side chains, the α-protons, the protecting groups (Z and Boc), and the peptide backbone. rsc.orgmdpi.com For example, the aromatic protons of the benzyloxycarbonyl (Z) group typically appear in the 7.3-7.4 ppm region, while the nine equivalent protons of the tert-butoxycarbonyl (Boc) group give a characteristic singlet around 1.4 ppm. mdpi.comwiley-vch.de
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. doi.orgmdpi.com The carbonyl carbons of the peptide bond, the carbamate (B1207046) groups, and the carboxylic acid typically resonate at the downfield end of the spectrum (around 155-175 ppm). mdpi.comchemicalbook.com
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Boc (C(CH₃)₃) | ~1.4 (singlet, 9H) | ~28 (CH₃), ~80 (quaternary C) | wiley-vch.despectrabase.com |
| Z (C₆H₅CH₂) | ~5.1 (singlet, 2H), ~7.3 (multiplet, 5H) | ~67 (CH₂), ~128-136 (aromatic C) | chemicalbook.comchemicalbook.com |
| Lysine (α-CH) | ~4.0-4.3 (multiplet) | ~53-55 | doi.orgmdpi.com |
| Histidine (α-CH) | ~4.5-4.8 (multiplet) | ~52-54 | mdpi.com |
| Histidine (imidazole) | ~7.0 and ~8.0 | ~117-135 | mdpi.com |
| Carbonyls (C=O) | - | ~156 (Boc, Z), ~172-175 (peptide, COOH) | mdpi.comchemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight Verification and Purity
Mass Spectrometry (MS) is an essential analytical technique used to verify the molecular weight of this compound and to assess its purity. bachem.comgyrosproteintechnologies.comrsc.org Electrospray ionization (ESI) is a common "soft" ionization technique that allows the analysis of intact, large, and thermally labile molecules like protected peptides, often producing multiply charged ions. nih.govcpcscientific.com
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. amazonaws.comrsc.org The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ is compared to the calculated theoretical value. rsc.orgnih.gov For this compound (C₂₇H₃₇N₅O₇), the expected monoisotopic mass is approximately 547.2697 g/mol . The detection of a peak corresponding to this mass confirms the successful synthesis of the target dipeptide. researchgate.netresearchgate.net MS coupled with HPLC (LC-MS) is a particularly powerful combination, providing both retention time and mass information for all components in a mixture, thus offering a dual confirmation of purity and identity. jpt.comrsc.org
Advanced Chiral Analysis Techniques for this compound and Derivatives
Ensuring the enantiomeric purity of amino acid derivatives is critical in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. tandfonline.com The synthesis of this compound requires that both the histidine and lysine residues maintain their desired L- or D-configuration.
Chiral HPLC is the predominant method for determining the enantiomeric purity of protected amino acids and peptides. phenomenex.com This can be achieved through two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between enantiomers. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used for the separation of N-protected amino acid derivatives. researchgate.netwindows.net
Indirect Separation: Derivatizing the analyte with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. tandfonline.comresearchgate.net These diastereomers can then be separated on a standard achiral reversed-phase column.
The enantiomeric excess (ee) is a measure of the purity, with values greater than 99% often required for peptide synthesis building blocks. phenomenex.comwindows.net These advanced chiral analyses confirm that the stereochemical integrity of the amino acid residues has been preserved throughout the synthetic process. nih.govmdpi.com
Mechanistic Investigations and Biochemical Contexts of Z His Lys Boc Oh Components
Reaction Mechanisms of Protecting Group Cleavage Relevant to Z-His-Lys(Boc)-OH
In peptide synthesis, the selective removal of protecting groups is a critical step. The Z and Boc groups are designed to be cleaved under different conditions, allowing for controlled, stepwise peptide elongation. This orthogonality is a cornerstone of modern peptide chemistry. total-synthesis.compeptide.com
Cleavage of the Boc Group:
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is characteristically labile to acid. wikipedia.orgjk-sci.com Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.comchemistrysteps.com
The mechanism proceeds in several steps:
Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group by the strong acid. total-synthesis.comchemistrysteps.comcommonorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon.
Fragmentation: The protonated intermediate is unstable and fragments. total-synthesis.com This step is driven by the formation of a stable tertiary carbocation, the tert-butyl cation, and an unstable carbamic acid intermediate. total-synthesis.comchemistrysteps.comcommonorganicchemistry.com
Decarboxylation: The carbamic acid readily undergoes spontaneous decarboxylation, releasing carbon dioxide gas and the free amine. chemistrysteps.comcommonorganicchemistry.com
Cation Scavenging: The liberated tert-butyl cation is an electrophile and can potentially react with nucleophilic side chains (like those of tryptophan or methionine) in the peptide. wikipedia.org To prevent these side reactions, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org
Cleavage of the Z Group:
The benzyloxycarbonyl (Cbz or Z) group is stable under the acidic conditions used to remove Boc groups but is susceptible to cleavage by catalytic hydrogenation. masterorganicchemistry.comwiley-vch.de This method provides an orthogonal deprotection strategy. total-synthesis.commasterorganicchemistry.com
The most common method for Z-group removal is hydrogenolysis, which involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). masterorganicchemistry.comtaylorfrancis.com
Adsorption: The Z-protected peptide adsorbs onto the surface of the palladium catalyst.
Hydrogenolysis: The benzyl (B1604629) C-O bond is cleaved by the addition of hydrogen across the bond.
Product Formation: This reaction releases the unprotected amine, toluene, and carbon dioxide (from the breakdown of the resulting carbamic acid). taylorfrancis.comtotal-synthesis.com
This deprotection method is very mild and occurs at neutral pH, preserving acid- and base-sensitive functional groups within the peptide. masterorganicchemistry.com Alternative hydrogen donors, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can also be used in a process called catalytic transfer hydrogenation. researchgate.net While generally stable, the Z group has shown unexpected lability under mild basic conditions in some peptide sequences, a phenomenon attributed to anchimeric assistance from a neighboring amide group. researchgate.net
| Protecting Group | Abbreviation | Common Cleavage Reagent(s) | Mechanism Type | Key Byproducts |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Acidolysis | Isobutene, Carbon Dioxide |
| Benzyloxycarbonyl | Z or Cbz | H₂/Pd-C | Catalytic Hydrogenation (Hydrogenolysis) | Toluene, Carbon Dioxide |
Enzymatic Transformations Involving Unprotected Lysine (B10760008) and Histidine Residues Derived from this compound
Once the protecting groups are removed, the resulting unprotected histidine and lysine residues within a peptide or protein are subject to a wide array of enzymatic post-translational modifications (PTMs). These modifications dramatically expand the functional repertoire of proteins, influencing everything from protein structure and localization to enzyme activity and signal transduction. nih.govnih.gov
Enzymatic Modifications of Lysine:
The ε-amino group of lysine is a frequent target for various PTMs. chomixbio.com These modifications are often reversible and play crucial roles in cellular regulation. nih.gov
Acetylation and Acylation: Lysine acetylation, the transfer of an acetyl group, is a key regulator of gene expression (e.g., on histone proteins) and metabolism. frontiersin.org It is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Lysine residues can also be modified by other acyl groups, such as succinyl, malonyl, and crotonyl groups, each potentially imparting distinct functional consequences. chomixbio.com
Methylation: Lysine can be mono-, di-, or trimethylated by lysine methyltransferases. nih.gov Unlike acetylation, which neutralizes lysine's positive charge, methylation maintains the charge but alters the size and hydrophobicity of the side chain. Histone lysine methylation is a critical component of the "histone code," regulating chromatin structure and gene transcription. nih.gov
Ubiquitination and SUMOylation: Ubiquitination involves the attachment of the small protein ubiquitin to lysine residues, most famously targeting proteins for degradation by the proteasome. nih.gov SUMOylation, the addition of the Small Ubiquitin-like Modifier (SUMO) protein, is involved in processes like transcriptional regulation and maintaining chromatin integrity. nih.gov
Enzymatic Modifications of Histidine:
Histidine modifications are less studied than those of lysine but are emerging as critical regulatory events. rsc.orgresearchgate.net The imidazole (B134444) side chain can be modified at either the N1 (π) or N3 (τ) nitrogen atom. nih.gov
Methylation: Histidine can be methylated by specific protein histidine methyltransferases. nih.gov For example, methylation of histidine residues in histones has been discovered as a new PTM, adding another layer to the complexity of the histone code. tsukuba.ac.jp
Phosphorylation: While less common than serine, threonine, or tyrosine phosphorylation, histidine phosphorylation plays important roles in signal transduction pathways in prokaryotes and is increasingly recognized in eukaryotes. rsc.org
Hydroxylation: The hydroxylation of histidine is another identified PTM, though its enzymology and function are still being characterized. rsc.orgresearchgate.net
| Amino Acid Residue | Type of Enzymatic Modification | Key Enzymes Involved | Primary Biological Function |
|---|---|---|---|
| Lysine | Acetylation/Acylation | Acetyltransferases, Deacetylases | Gene expression, Metabolism regulation frontiersin.org |
| Methylation | Methyltransferases, Demethylases | Chromatin remodeling, Gene transcription nih.gov | |
| Ubiquitination | E1, E2, E3 Ligases, Deubiquitinases | Protein degradation, DNA repair | |
| SUMOylation | SUMO E1, E2, E3 Ligases | Transcriptional regulation, Chromatin integrity nih.gov | |
| Histidine | Methylation | Histidine Methyltransferases | Regulation of cellular processes, Histone code nih.govtsukuba.ac.jp |
| Phosphorylation | Histidine Kinases | Signal transduction rsc.org | |
| Hydroxylation | (Enzymes under investigation) | (Functions under investigation) rsc.org |
Interrelationships of Histidine and Lysine within Broader Biochemical Pathways
Beyond their roles as building blocks of proteins, lysine and histidine are integral to central metabolism and complex cellular signaling networks.
Lysine is an essential amino acid for humans, meaning it cannot be synthesized de novo and must be obtained from the diet. wikipedia.org Its intracellular concentration is tightly controlled through a balance of protein synthesis, protein degradation, and catabolism. wikipedia.org
In mammals, lysine is primarily catabolized via two main pathways that converge:
Saccharopine Pathway: This is the predominant pathway in most tissues, especially the liver. wikipedia.orgnih.govnih.gov The first step involves the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by lysine-ketoglutarate reductase. scielo.br Saccharopine is then cleaved to yield α-aminoadipate-semialdehyde and glutamate. scielo.br The pathway ultimately leads to the production of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov
Pipecolate Pathway: This pathway is more prominent in the brain. nih.gov It involves the conversion of lysine to pipecolic acid, which is then further metabolized to join the common degradative pathway at the level of α-aminoadipate-semialdehyde. nih.gov
Research has shown that lysine metabolism is intricately connected with other metabolic processes. For example, during energy shortages, the catabolism of lysine can feed directly into the TCA cycle. frontiersin.org Furthermore, engineering lysine metabolism in plants has been shown to affect the metabolic pathways of other amino acids, such as tryptophan, and even influence starch synthesis, highlighting a complex regulatory network. frontiersin.org
The imidazole side chain of histidine gives it unique properties that make it one of the most versatile amino acids in protein function. nih.govnih.gov Its pKa is close to physiological pH (~6.0), meaning it can exist in both protonated (positively charged) and neutral forms in a biological environment. madsci.orgquora.com This allows it to act as both a proton donor (general acid) and a proton acceptor (general base) in enzymatic reactions. madsci.org
Role in Enzyme Catalysis: Histidine is a common residue in the active sites of enzymes. madsci.orgnih.gov It is a key component of the "catalytic triad" found in many hydrolases (e.g., serine proteases), where it acts as a proton shuttle to activate a nucleophilic residue like serine or cysteine. wikipedia.org In carbonic anhydrases, a histidine proton shuttle facilitates the rapid removal of protons from the active site, which is crucial for the enzyme's high turnover rate. wikipedia.org
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent Lewis bases, making histidine a frequent ligand for coordinating metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺/Fe³⁺) in metalloproteins and enzymes. madsci.orgnih.govchinesechemsoc.org This coordination is often essential for both the structural integrity and the catalytic function of the protein. nih.gov
Protein-Protein Interactions: Histidine contributes to various non-covalent interactions that stabilize protein structure and mediate protein-protein binding. These include hydrogen bonds, π-π stacking interactions with other aromatic residues, and cation-π interactions. nih.govnih.govresearchgate.net The ability of histidine to switch its protonation state in response to local pH changes can be exploited to engineer pH-sensitive protein interactions, for example, by introducing histidine residues at a binding interface to induce electrostatic repulsion at lower pH. acs.org
Q & A
Q. What are the critical steps in synthesizing Z-His-Lys(Boc)-OH, and how can researchers ensure high yield and purity?
- Methodological Answer : Synthesis involves sequential protection of lysine and histidine residues. Key steps include:
- Coupling Reagents : Use of EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for amide bond formation, with NMM (N-methylmorpholine) as a base .
- Purification : Reverse-phase HPLC (RP-HPLC) is critical for isolating the target compound, with purity typically >95% confirmed by analytical HPLC .
- Monitoring : Reaction progress tracked via TLC or HPLC to avoid side products like diastereomers or incomplete deprotection .
Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR verifies backbone connectivity and protecting group presence (e.g., Boc at δ ~1.4 ppm for tert-butyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C19H28N2O6, MW 380.44) .
- Chiral HPLC : Ensures enantiomeric purity, critical for avoiding unintended stereoisomers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing Boc and Z protecting groups on lysine residues to minimize side reactions?
- Methodological Answer :
- Temperature Control : Reactions conducted at 20°C reduce racemization compared to higher temperatures .
- Solvent Selection : Dichloromethane (DCM) minimizes side reactions during Boc protection, while DMF aids solubility for Z-group incorporation .
- Reagent Ratios : Molar excess of Boc-anhydride (1.5–2 eq.) ensures complete lysine protection, monitored by TLC .
- Data-Driven Adjustment : Kinetic studies using LC-MS can identify optimal reaction times to balance yield and purity .
Q. When encountering discrepancies in reported synthetic yields of this compound, what methodological approaches can resolve these contradictions?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., EDAC vs. DCC for coupling) and solvents .
- Purity Analysis : Compare HPLC profiles to rule out impurities affecting yield calculations .
- Literature Cross-Validation : Assess differences in protecting group strategies (e.g., Z vs. Fmoc for histidine) that may impact efficiency .
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at pH 2–12 and 25–40°C, sampling at intervals for HPLC and MS analysis .
- Degradation Pathways : Identify hydrolysis products (e.g., free lysine or histidine) via LC-MS/MS fragmentation patterns .
- Statistical Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Key Methodological Takeaways
- Reproducibility : Document reagent sources (e.g., EDAC from Sigma-Aldrich vs. TCI) and batch-specific variability .
- Data Validation : Cross-check NMR assignments with DEPT-135 or 2D-COSY to confirm structural assignments .
- Ethical Reporting : Disclose synthetic failures (e.g., racemization during coupling) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
